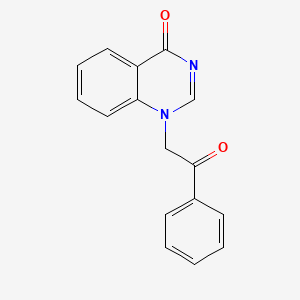
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones on the quinazolinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Due to its structural similarity to other bioactive quinazolinones, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one can be compared to other quinazolinone derivatives, such as:
2-Methylquinazolin-4(3H)-one: Known for its antimicrobial properties.
3-(2-Oxo-2-phenylethyl)-4(3H)-quinazolinone: Similar in structure but with different substituents, leading to varied biological activities.
6-Chloroquinazolin-4(3H)-one: Studied for its potential anticancer effects. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of other quinazolinone derivatives.
Biological Activity
1-(2-Oxo-2-phenylethyl)quinazolin-4(1H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are recognized for their potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and analgesic activities. This article explores the biological activity of this compound, synthesizing findings from various studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of substituted anthranilic acids with appropriate carbonyl compounds. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, the compound's structure can be elucidated by identifying characteristic peaks in the IR spectrum corresponding to functional groups present in the molecule .
Anti-inflammatory Activity
Quinazolinone derivatives, including this compound, have shown significant anti-inflammatory effects. In various studies, these compounds were evaluated against standard anti-inflammatory drugs like indomethacin. The results indicated that certain derivatives exhibited superior activity compared to indomethacin in reducing inflammation in animal models .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has been extensively documented. Studies have reported that this compound exhibits potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The compound's mechanism often involves inhibition of bacterial growth through interference with essential bacterial enzymes .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of quinazolinone derivatives. Specifically, this compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. The compound's ability to inhibit specific targets such as the epidermal growth factor receptor (EGFR) has been a focal point in research aimed at developing new cancer therapies .
Study 1: Anti-inflammatory Effects
A study conducted by researchers evaluated the anti-inflammatory effects of various quinazolinone derivatives, including this compound, using carrageenan-induced paw edema in rats. The results indicated a significant reduction in paw swelling compared to control groups treated with saline solutions .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-16(20)13-8-4-5-9-14(13)18/h1-9,11H,10H2 |
InChI Key |
RLIHSTCNMJXCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















